molecular formula C26H32N4O8 B15180470 N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine CAS No. 84697-19-8

N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine

Cat. No.: B15180470
CAS No.: 84697-19-8
M. Wt: 528.6 g/mol
InChI Key: FIHSHUVRQWJTPB-NRFANRHFSA-N
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Description

This compound is a tripeptide derivative featuring a central L-lysine residue with dual benzyloxycarbonyl (Z) protecting groups on its N² and N⁶ amines, flanked by two glycine units. The Z groups serve as temporary protective moieties during solid-phase peptide synthesis (SPPS), enabling selective deprotection and elongation of peptide chains. Its molecular structure is tailored for applications requiring orthogonal protection strategies, particularly in complex peptide synthesis .

Properties

CAS No.

84697-19-8

Molecular Formula

C26H32N4O8

Molecular Weight

528.6 g/mol

IUPAC Name

2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1

InChI Key

FIHSHUVRQWJTPB-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.

Industrial Production Methods

In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.

Chemical Reactions Analysis

Deprotection Reactions

The Cbz groups on the lysine residue and glycyl moieties are removable under acidic conditions, enabling selective exposure of reactive sites.

  • Acidic Deprotection

    • Mechanism : Protonation of the carbamate oxygen weakens the Cbz group, facilitating cleavage via an acid-catalyzed elimination.

    • Conditions : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) .

    • Selectivity : Deprotection of the N² and N⁶ Cbz groups on lysine requires controlled pH to avoid premature cleavage of peptide bonds or other sensitive groups.

  • Hydrogenolysis

    • Mechanism : Catalytic hydrogenation (H₂, Pd/C) removes Cbz groups under mild conditions.

    • Application : Used when acidic deprotection risks peptide bond hydrolysis or side-chain modifications.

Coupling Reactions

The compound’s carboxyl terminus can undergo peptide bond formation via activation of the carboxyl group.

  • Activation Methods

    • Carbodiimides (e.g., EDC, DCC) : Form intermediate O-acylisourea or mixed carbonates with coupling reagents (e.g., HOSu, HOObt) .

    • Triazolium-Based Reagents : HATU or HBTU enhance coupling efficiency under mild conditions.

  • Reaction Conditions

    • Solvent : DMF, THF, or DCM.

    • Base : N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize acidic byproducts.

Hydrolysis

Peptide bond cleavage occurs under basic or acidic conditions, though deprotection is typically required first.

  • Acidic Hydrolysis

    • Conditions : HCl (6 M) at elevated temperatures (e.g., 110°C).

    • Outcome : Breaks peptide bonds while maintaining Cbz groups (if deprotection is omitted).

  • Enzymatic Hydrolysis

    • Enzymes : Peptidases (e.g., trypsin, lysine-specific proteases) target specific residues.

    • Application : Controlled cleavage for structural studies or bioassays.

Side-Chain Modifications

The bis-Cbz-protected lysine allows selective modification of the side chain.

  • Reductive Amination

    • Mechanism : Conversion of the side-chain amine to a ketone, followed by reductive amination with a hydride source (e.g., Et₃SiH) .

    • Conditions : Lewis acids (e.g., BF₃·OEt₂) generate acyliminium intermediates for alkylation.

  • Alkylation

    • Reagents : Aldehydes/ketones (e.g., acetophenone enol ether) react with deprotonated side-chain amines.

    • Outcome : Introduction of bulky alkyl groups for structure-activity relationship studies .

Deprotection Efficiency

Reaction TypeConditionsYieldReference
Acidic (HCl/dioxane)HCl in dioxane95–100%
HydrogenolysisH₂, Pd/C90–95%

Coupling Yields

Coupling ReagentYield RangeReference
EDC/HOSu80–90%
HATU85–95%

Research Findings

  • Orthogonal Protection : The bis-Cbz design enables selective deprotection of specific sites, critical for multi-step peptide synthesis .

  • Biological Relevance : The lysine side chain’s bis-protection mimics natural peptide structures, influencing interactions with enzymes or receptors .

  • Synthetic Challenges : Steric hindrance from the bulky Cbz groups requires optimized coupling conditions to avoid side reactions .

Deprotection Mechanism

Cbz-NR+H+NH2R+PhCH2OCO2\text{Cbz-NR} + \text{H}^+ \rightarrow \text{NH}_2\text{R} + \text{PhCH}_2\text{O} \cdot \text{CO}_2
(Protonation → cleavage of carbamate → release of benzyl alcohol and CO₂)

Coupling via Carbodiimide

Carboxyl+EDCO-acylisoureaPeptide bond\text{Carboxyl} + \text{EDC} \rightarrow \text{O-acylisourea} \rightarrow \text{Peptide bond}

This compound’s reactivity underscores the role of protecting groups in peptide chemistry, balancing stability and reactivity for synthetic and biochemical applications.

Scientific Research Applications

Rosmarinus Officinalis Extract has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) Benzyl N-[N-[N-[(benzyloxy)carbonyl]-L-leucyl]glycyl]-L-leucinate (CAS 84030-23-9)
  • Structure : Contains leucine instead of lysine, with a single Z group on the N-terminal leucine.
  • Molecular Formula : C₂₉H₃₉N₃O₆ (MW: 525.64 g/mol).
  • Key Difference : Lacks the bis-Z protection seen in the target compound. The use of leucine (single amine) limits its utility in multi-step syntheses requiring orthogonal protection .
(b) Z-L-Valyl-glycyl-glycine Benzyl Ester (CAS 72722-19-1)
  • Structure : Valine replaces lysine, with a single Z group on valine.
  • Molecular Formula : C₂₄H₂₉N₃O₆ (MW: 467.51 g/mol).
  • Key Difference : The absence of dual Z groups reduces steric hindrance, enhancing solubility in organic solvents but limiting use in lysine-rich peptide sequences .
(c) N-(Benzyloxycarbonyl)triglycine (CAS 2566-20-3)
  • Structure : Three glycine units with a single Z group.
  • Molecular Formula : C₁₃H₁₅N₃O₆ (MW: 309.27 g/mol).
  • Key Difference : Simpler backbone without lysine; unsuitable for sequences requiring ε-amine modifications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Protecting Groups Solubility (Organic/Aqueous)
Target Compound ~600 (estimated) Bis-Z on lysine Low aqueous, high in DMF/DCM
CAS 84030-23-9 525.64 Single Z on Leu Moderate in DCM/THF
CAS 72722-19-1 467.51 Single Z on Val High in DMF
CAS 2566-20-3 309.27 Single Z on Gly Moderate in MeOH

Notes:

  • The target compound’s dual Z groups increase hydrophobicity, reducing aqueous solubility but improving stability in SPPS .
  • Lysine’s ε-amine protection enables selective deprotection for conjugation or branching, a feature absent in valine/leucine analogs .

Pharmacological and Toxicological Profiles

  • Metabolism: The target compound’s bis-Z groups may slow enzymatic degradation compared to mono-Z analogs, prolonging half-life in vitro .

Biological Activity

N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine, also known by its CAS number 84697-19-8, is a synthetic compound with significant potential in biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C26H32N4O8
  • Molecular Weight : 528.555 g/mol
  • LogP : 1.71
  • CAS Number : 84697-19-8

Anticonvulsant Properties

Research has indicated that derivatives of glycine, including those related to N-(benzyloxycarbonyl)glycine, exhibit anticonvulsant activities. A study highlighted that compounds similar to this compound showed efficacy in various seizure models, suggesting a potential application in epilepsy treatment . Specifically, N-(benzyloxycarbonyl)glycine benzylamide was noted for its potency, comparable to established anticonvulsants like phenytoin.

The biological activity of this compound is believed to be mediated through its interaction with neurotransmitter systems. Glycine receptors are known to play a crucial role in inhibitory neurotransmission in the central nervous system. The benzyloxycarbonyl moiety may enhance the lipophilicity and bioavailability of the compound, facilitating its access to the central nervous system and improving its anticonvulsant efficacy .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

  • Study on Anticonvulsant Efficacy :
    • Objective : To evaluate the anticonvulsant effect in animal models.
    • Findings : The compound exhibited significant suppression of tonic seizures in models induced by strychnine and pentylenetetrazole, with median effective doses (ED50) reported as low as 4.8 mg/kg .
  • Safety Profile Assessment :
    • Objective : To assess acute neurotoxicity.
    • Findings : In rotorod tests, no acute neurotoxicity was observed at doses up to 150 mg/kg, indicating a favorable safety profile for further development .
  • Pharmacokinetic Studies :
    • Methodology : Reverse-phase high-performance liquid chromatography (HPLC).
    • Application : This method was utilized for analyzing the compound's stability and degradation under various conditions, crucial for understanding its pharmacokinetics and therapeutic window .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightLogPAnticonvulsant Activity
This compound528.5551.71Yes
N-(benzyloxycarbonyl)glycine benzylamide471.5033.828Yes
Glycine75.07-3.48Weak

Q & A

Basic: What synthetic strategies are recommended for preparing N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine?

Answer:
The synthesis involves sequential coupling of protected amino acids. Key steps include:

  • Protection of L-lysine : Use N2,N6-bis(benzyloxycarbonyl) (Z) groups to protect lysine’s ε- and α-amines, as benzyloxycarbonyl (Z) groups are stable under acidic and coupling conditions .
  • Glycine coupling : Activate the carboxyl group of Z-protected lysine using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), followed by coupling with glycylglycine. Methyl esters (e.g., N-[(benzyloxy)carbonyl]glycine methyl ester) are often used to avoid racemization during activation .
  • Deprotection : Final deprotection of the Z groups typically requires hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) treatment, depending on the stability of the peptide backbone.

Basic: How can mass spectrometry (MS) and HPLC be optimized to characterize this compound?

Answer:

  • Mass Spectrometry : Use high-resolution ESI-MS (Electrospray Ionization) to confirm molecular weight. The NIST database provides reference spectra for glycine-containing peptides, with specific attention to fragmentation patterns (e.g., cleavage at glycyl bonds) .
  • HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) are effective. System suitability tests (e.g., retention time reproducibility, peak symmetry) should follow protocols similar to those for N-benzoylated arginine derivatives, as described in analytical methodologies .

Basic: What is the role of benzyloxycarbonyl (Z) protecting groups in this compound’s synthesis?

Answer:
Z groups prevent undesired side reactions (e.g., amine acylation or aggregation) during peptide elongation. They are selectively removable under mild acidic or reductive conditions, preserving the integrity of the glycyl-glycine backbone. Stability studies for Z-protected lysine derivatives indicate minimal hydrolysis at pH 4–7, making them ideal for stepwise solid-phase or solution-phase synthesis .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Answer:

  • Acidic conditions (pH < 3) : Risk of partial Z-group hydrolysis and peptide bond cleavage.
  • Neutral to basic conditions (pH 7–9) : Stable for short-term storage, but prolonged exposure may induce racemization at the glycyl residues.
  • Methodological note : Use pH-metric titration (as in N,N-bis[butoxyphosphinoylmethyl]glycine studies) to monitor protonation states and degradation products. Stability constants (logβ) for analogous compounds suggest buffering at pH 6.5–7.5 minimizes decomposition .

Advanced: Can this compound form coordination complexes with transition metals, and what applications might this have?

Answer:
Yes, the glycyl-glycine motif and free carboxylate groups can chelate metals like Cu(II), Ni(II), and Zn(II). Methodological insights from N,N-bis(phosphinoylmethyl)glycine studies show:

  • Complexation : Conduct potentiometric titrations in aqueous ethanol to determine stability constants (logK). For example, logK for Cu(II) complexes of similar peptides ranges from 8.2–10.5 .
  • Applications : Metal complexes may serve as catalysts for asymmetric synthesis or models for metalloenzyme active sites.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

  • Contradictions in MS/MS fragmentation : Compare observed peaks with NIST reference spectra (e.g., MS-NW-2400 and MS-NW-4963) to identify artifacts from in-source decay or matrix effects .
  • NMR signal overlap : Use 2D NMR (e.g., HSQC, COSY) to resolve glycyl proton couplings. Deuterated DMSO or D₂O are preferred solvents for amide proton analysis.
  • Validation : Cross-validate with independent techniques (e.g., IR for carbonyl stretching frequencies or X-ray crystallography if crystals are obtainable).

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